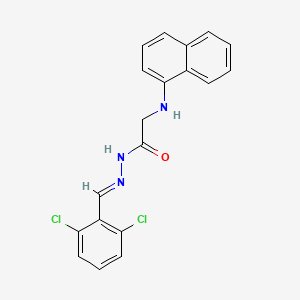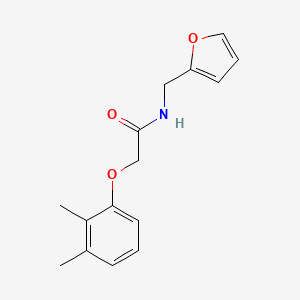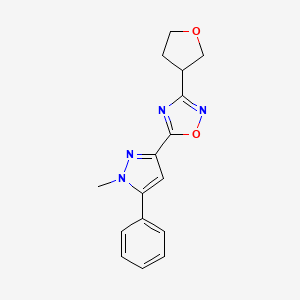
2-bromo-N-cyclohexylbenzamide
Vue d'ensemble
Description
2-bromo-N-cyclohexylbenzamide is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.04153 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Material Applications
2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexylbenzamide, have been extensively used in the synthesis of various compounds with potential biological, medicinal, and material applications. This review focuses on the advancements in bromovinyl aldehyde chemistry, particularly in the context of palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
2. Chemistry and Pharmacology of Synthetic Opioids
The search for synthetic opioids as alternatives to opium-based derivatives has led to the exploration of compounds like this compound. These efforts aim to identify compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. Such research has provided a rich source of information on new drug candidates (Sharma et al., 2018).
3. Catalysis in Organic Synthesis
This compound derivatives have been used in palladium-catalyzed direct arylation processes. This approach allows the successful arylation of heteroarenes, contributing to advancements in organic synthesis and the development of various structurally diverse compounds (Chen et al., 2013).
4. Development of Bioactive Compounds
The synthesis of bioactive compounds like quinazolin-4(3H)-ones involves the use of this compound derivatives. These compounds have been synthesized using various catalysts and conditions, offering potential applications in medicinal chemistry and drug development (Davoodnia et al., 2010).
5. Synthesis of Heterocyclic Compounds
This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. These compounds often exhibit a range of biological activities, making them valuable in the discovery of new therapeutic agents (Mehta, 2013).
Propriétés
IUPAC Name |
2-bromo-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGIFYWNZXHYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)


![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

